4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one
Overview
Description
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring with a hydroxymethyl and a methyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions, leading to the formation of the oxazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Formation of 4-(carboxymethyl)-4-methyl-1,3-oxazolidin-2-one.
Reduction: Formation of 2-amino-2-methyl-1-propanol.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed bioactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
Hydroxymethylfurfural: Used in the food industry and as a precursor for various chemicals.
4-Hydroxy-2-quinolone: Known for its antimicrobial activity.
Uniqueness: 4-(Hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its combination of a hydroxymethyl group and an oxazolidinone ring makes it a versatile compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
4-(hydroxymethyl)-4-methyl-1,3-oxazolidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-5(2-7)3-9-4(8)6-5/h7H,2-3H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUDHKGYEHJGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00288785 | |
Record name | NSC57599 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6629-85-2 | |
Record name | NSC57599 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57599 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC57599 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00288785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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